4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione
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Overview
Description
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione: is an organic compound characterized by the presence of an amino group, an ethyl group, and a thiane ring with a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with thiol compounds under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Oxidation to Sulfone: The final step involves the oxidation of the thiane ring to form the sulfone group, typically using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.
Substitution: The amino and ethyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, ammonia, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-methyl-1Lambda(6)-thiane-1,1-dione: Similar structure with a methyl group instead of an ethyl group.
4-Amino-4-propyl-1Lambda(6)-thiane-1,1-dione: Similar structure with a propyl group instead of an ethyl group.
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dioxide: Similar structure with an additional oxygen atom.
Uniqueness
4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione is unique due to its specific combination of functional groups and the presence of an ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-ethyl-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-7(8)3-5-11(9,10)6-4-7/h2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHITMOYUMVXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCS(=O)(=O)CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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